JYL1421

Übersicht

Beschreibung

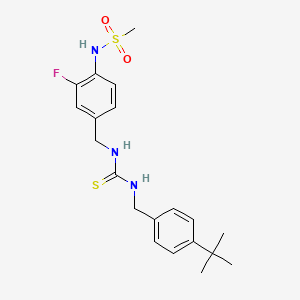

JYL1421, also known as N-[4-[[[4-(1,1-dimethylethyl)phenyl]methyl]amino]thioxomethyl]amino]methyl]-2-fluorophenyl]-methanesulfonamide, is a potent antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor. This receptor is involved in the detection and regulation of body temperature and pain. This compound has shown significant potential in scientific research due to its ability to inhibit TRPV1-mediated responses.

Wissenschaftliche Forschungsanwendungen

JYL1421 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Werkzeug zur Untersuchung des TRPV1-Rezeptors und seiner Rolle in verschiedenen chemischen Prozessen verwendet.

Biologie: Hilft beim Verständnis der biologischen Pfade, die an TRPV1 beteiligt sind, einschließlich Schmerz- und Temperaturregulation.

Medizin: Potenzielle therapeutische Anwendungen bei der Behandlung von Erkrankungen wie chronischen Schmerzen, Entzündungen und Hyperthermie.

Industrie: Wird bei der Entwicklung neuer Medikamente verwendet, die auf den TRPV1-Rezeptor abzielen.

5. Wirkmechanismus

This compound übt seine Wirkungen aus, indem es kompetitiv an den TRPV1-Rezeptor bindet und so die Aktivierung des Rezeptors durch Agonisten wie Capsaicin, Hitze und Protonen hemmt. Diese Hemmung verhindert den Einstrom von Kalziumionen in die Zelle, was ein wichtiger Schritt im Signalweg ist, der zu Schmerz- und Entzündungsreaktionen führt .

Ähnliche Verbindungen:

Capsazepin: Ein weiterer TRPV1-Antagonist, aber mit geringerer Potenz im Vergleich zu this compound.

KJM429: Ähnlich wie this compound in Bezug auf seine antagonistischen Wirkungen auf TRPV1, unterscheidet sich jedoch in seiner Reaktion auf pH und Hitze.

Einzigartigkeit von this compound: this compound ist einzigartig aufgrund seiner hohen Potenz und Selektivität für den TRPV1-Rezeptor. Es blockiert effektiv Reaktionen auf mehrere Agonisten (Capsaicin, Hitze und Protonen) mit einer verbesserten Potenz im Vergleich zu anderen Antagonisten wie Capsazepin .

Wirkmechanismus

Target of Action

JYL1421, also known as SC-0030, is an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) . TRPV1 is a cation channel that serves as a sensory transducer for capsaicin, protons, and heat, and is considered a therapeutic target .

Mode of Action

This compound interacts with the TRPV1 receptor and inhibits its activation. It has been shown to inhibit capsaicin-induced calcium uptake in cells expressing rat TRPV1 with an EC50 of 9.2 nM . This suggests that this compound acts as a competitive antagonist, blocking the response to all three of the agonists (capsaicin, heat, and protons) with enhanced potency relative to capsazepine .

Biochemical Pathways

The TRPV1 receptor is an integrator molecule on primary afferent neurons participating in inflammatory and nociceptive processes . By antagonizing the TRPV1 receptor, this compound can inhibit the release of neuropeptides such as substance P, calcitonin gene-related peptide, and somatostatin from isolated tracheae . This suggests that this compound can affect the biochemical pathways associated with pain and inflammation.

Pharmacokinetics

It is known that the compound can be administered intraperitoneally

Result of Action

In vivo studies have shown that this compound can inhibit capsaicin-induced hypothermia, eye wiping movements, and reflex hypotension . These results suggest that this compound can effectively block the physiological responses mediated by the TRPV1 receptor.

Action Environment

The effects of this compound can be influenced by the environment in which it is administered. For example, the route of administration can affect the compound’s action on energy metabolism . Furthermore, the co-administration of this compound and capsaicin significantly enhanced energy metabolism more than administration of capsaicin alone . This suggests that the action of this compound can be modulated by other compounds and environmental factors.

Biochemische Analyse

Biochemical Properties

JYL1421 interacts with the TRPV1 receptor, a cation channel that serves as a polymodal detector of pain-producing stimuli . It inhibits calcium uptake induced by capsaicin in CHO cells expressing rat TRPV1 . The nature of this interaction involves the competitive inhibition of the receptor .

Cellular Effects

This compound has been shown to influence cellular function by modulating the activity of the TRPV1 receptor . This modulation can impact cell signaling pathways and cellular metabolism, particularly those related to pain perception and body temperature regulation .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the binding of agonists to the TRPV1 receptor . This includes blocking the activation of TRPV1 by capsaicin, heat, and protons . This inhibition results in a decrease in calcium uptake in cells expressing the TRPV1 receptor .

Temporal Effects in Laboratory Settings

It has been shown that the compound does not change energy metabolism when administered to mice .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been shown to vary with different dosages . For instance, co-administration of this compound and capsaicin significantly enhanced energy metabolism more than administration of capsaicin alone .

Metabolic Pathways

Given its role as a TRPV1 antagonist, it likely interacts with enzymes and cofactors involved in pain perception and body temperature regulation .

Transport and Distribution

It is known that the compound can inhibit TRPV1 receptors, which are found in various cell types and tissues .

Subcellular Localization

Given its role as a TRPV1 antagonist, it is likely that it interacts with TRPV1 receptors located in the cell membrane .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of JYL1421 involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

Formation of the thioxomethyl intermediate: This involves the reaction of 4-(1,1-dimethylethyl)benzylamine with carbon disulfide and methyl iodide.

Coupling with the fluorophenyl intermediate: The thioxomethyl intermediate is then coupled with 2-fluoro-4-nitrobenzylamine under reducing conditions to form the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

Reduction: The nitro group in the intermediate can be reduced to an amine group during synthesis.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorine atom.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents.

Substitution: Nucleophiles such as amines or thiols.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Capsazepine: Another TRPV1 antagonist but with lower potency compared to JYL1421.

KJM429: Similar to this compound in terms of its antagonistic effects on TRPV1 but differs in its response to pH and heat.

Uniqueness of this compound: this compound is unique due to its high potency and selectivity for the TRPV1 receptor. It effectively blocks responses to multiple agonists (capsaicin, heat, and protons) with enhanced potency relative to other antagonists like capsazepine .

Eigenschaften

IUPAC Name |

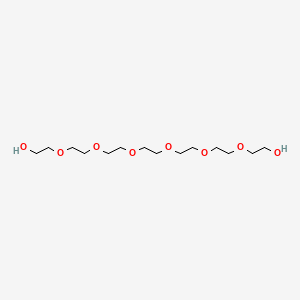

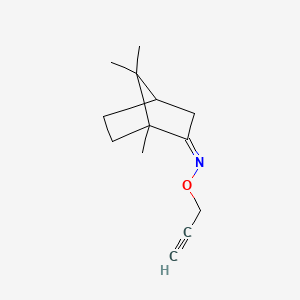

1-[(4-tert-butylphenyl)methyl]-3-[[3-fluoro-4-(methanesulfonamido)phenyl]methyl]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26FN3O2S2/c1-20(2,3)16-8-5-14(6-9-16)12-22-19(27)23-13-15-7-10-18(17(21)11-15)24-28(4,25)26/h5-11,24H,12-13H2,1-4H3,(H2,22,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUHBVFMCIJLUJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CNC(=S)NCC2=CC(=C(C=C2)NS(=O)(=O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26FN3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401907-26-4 | |

| Record name | JYL 1421 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0401907264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JYL-1421 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6TH2I6W99 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-carbamimidoyl-3,4-dihydro-1H-isoquinolin-7-yl)oxymethyl]-1-pyridin-4-ylpiperidine-4-carboxylic acid;methanesulfonic acid](/img/structure/B1673110.png)

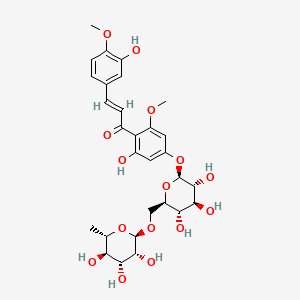

![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1673115.png)